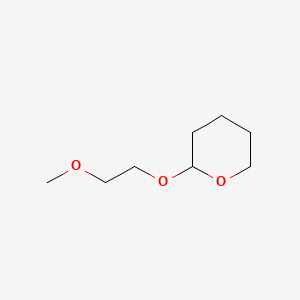
Mercury (II) fluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury (II) fluoroacetate is a chemical compound that contains mercury in its +2 oxidation state and a fluoroacetate group. It is known for its high toxicity and potential applications in various fields of scientific research. The compound is of interest due to its unique chemical properties and the potential hazards it poses to both the environment and human health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mercury (II) fluoroacetate can be synthesized through the reaction of mercury (II) oxide with fluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the safe handling of the toxic materials involved. The general reaction is as follows:
HgO+2CH2FCOOH→Hg(CH2FCOO)2+H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of both the reactants and the product. The use of specialized equipment to handle and contain mercury vapors and fluoroacetic acid is essential to prevent environmental contamination and ensure worker safety.
Análisis De Reacciones Químicas
Types of Reactions
Mercury (II) fluoroacetate undergoes various chemical reactions, including:
Oxidation: Mercury (II) can be oxidized to form mercury (II) oxide.
Reduction: Mercury (II) can be reduced to elemental mercury.
Substitution: The fluoroacetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or zinc can reduce mercury (II) to elemental mercury.
Substitution: Nucleophiles such as hydroxide ions or amines can substitute the fluoroacetate group.
Major Products Formed
Oxidation: Mercury (II) oxide.
Reduction: Elemental mercury.
Substitution: Various substituted mercury compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mercury (II) fluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with enzymes.
Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.
Industry: Utilized in the production of certain specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of mercury (II) fluoroacetate involves its interaction with biological molecules, particularly enzymes. The compound inhibits the enzyme aconitase in the tricarboxylic acid cycle, leading to the accumulation of toxic intermediates and disruption of cellular metabolism. This inhibition is due to the formation of a stable complex between mercury (II) and the enzyme, preventing its normal function.
Comparación Con Compuestos Similares
Mercury (II) fluoroacetate can be compared with other mercury compounds such as:
Mercury (II) chloride: Similar in toxicity but differs in its chemical structure and reactivity.
Mercury (II) acetate: Shares some chemical properties but has different applications and reactivity.
Mercury (II) nitrate: Also highly toxic, used in different industrial and research applications.
This compound is unique due to the presence of the fluoroacetate group, which imparts distinct chemical properties and reactivity compared to other mercury compounds.
Conclusion
This compound is a compound of significant interest in various fields of scientific research due to its unique chemical properties and high toxicity Its preparation, chemical reactions, and applications are well-studied, although its use is limited by safety concerns
Propiedades
Número CAS |
63905-89-5 |
|---|---|
Fórmula molecular |
C4H4F2HgO4 |
Peso molecular |
354.66 g/mol |
Nombre IUPAC |
2-fluoroacetate;mercury(2+) |
InChI |
InChI=1S/2C2H3FO2.Hg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
Clave InChI |
OBZWHGFOMFLASW-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Hg+2] |
Números CAS relacionados |
144-49-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)



![2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B13418806.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)



![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)


